molecular formula C6H11O9P B1230565 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate CAS No. 27244-54-8

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

Cat. No.: B1230565
CAS No.: 27244-54-8
M. Wt: 258.12 g/mol
InChI Key: OVPRPPOVAXRCED-WVZVXSGGSA-N
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Description

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate is a key metabolite in the Entner-Doudoroff pathway, which is utilized by many heterotrophic prokaryotic microorganisms for the degradation of sugars and sugar acids. This compound plays a significant role in the metabolism of cyanobacteria, algae, and higher plants .

Preparation Methods

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate can be synthesized enzymatically through the dehydration of 6-phosphogluconate using the enzyme 6-phosphogluconate dehydratase from Caulobacter crescentus. The enzyme is recombinantly produced in Escherichia coli and purified using nickel ion affinity chromatography. The reaction conditions involve the conversion of 1 gram of 6-phosphogluconate to yield 0.81 grams of stereochemically pure this compound with a final yield of 90% .

Chemical Reactions Analysis

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate is widely used in scientific research due to its role in the Entner-Doudoroff pathway. Its applications include:

Mechanism of Action

The mechanism of action of 3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate involves its role as an intermediate in the Entner-Doudoroff pathway. The compound is formed through the dehydration of 6-phosphogluconate and is subsequently cleaved by this compound aldolase to produce pyruvate and glyceraldehyde-3-phosphate. This process is essential for the catabolism of glucose in many microorganisms .

Comparison with Similar Compounds

Properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-6-phosphogluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27244-54-8
Record name 2-keto-3-Deoxy-6-phospho-D-gluconate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27244-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-3-deoxy-6-phosphogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027244548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-3-deoxy-6-phosphogluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
Reactant of Route 2
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
Reactant of Route 3
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
Reactant of Route 4
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
Reactant of Route 5
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
Reactant of Route 6
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

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